molecular formula C8H9BrN2 B3227160 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1260670-11-8

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B3227160
CAS No.: 1260670-11-8
M. Wt: 213.07
InChI Key: IKOUMNQKEQEVPP-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 4th position and a partially saturated naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine largely depends on its derivatives and the specific biological targets. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. For instance, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical transformations.

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h2,4,10H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOUMNQKEQEVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC=CC(=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 3
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 4
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Reactant of Route 6
4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

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